molecular formula C44H42O22 B1251352 Kunzeagin A

Kunzeagin A

Cat. No.: B1251352
M. Wt: 922.8 g/mol
InChI Key: HUYKTZUAFRSJII-DAKSERHQSA-N
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Description

Kunzeagin A is a dimeric flavonol glycoside first isolated from Kunzea ambigua, a plant species native to Australia . Structurally, it features a methylene linkage connecting two flavonol units, a rare motif among natural products, particularly those of microbial origin. This compound belongs to a class of aromatic dimers predominantly identified in plant kingdoms, such as Helichrysum and Hypericum species. Its discovery underscores the chemical diversity of plant-derived secondary metabolites and their pharmacological promise.

Properties

Molecular Formula

C44H42O22

Molecular Weight

922.8 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-6-yl]methyl]-5,7-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C44H42O22/c1-12-27(50)18(40-26(28(12)51)33(56)42(39(64-40)16-5-7-20(46)23(49)9-16)66-44-37(60)35(58)30(53)14(3)62-44)10-17-21(47)11-24-25(31(17)54)32(55)41(38(63-24)15-4-6-19(45)22(48)8-15)65-43-36(59)34(57)29(52)13(2)61-43/h4-9,11,13-14,29-30,34-37,43-54,57-60H,10H2,1-3H3/t13-,14-,29-,30-,34+,35+,36+,37+,43-,44-/m0/s1

InChI Key

HUYKTZUAFRSJII-DAKSERHQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)CC4=C5C(=C(C(=C4O)C)O)C(=O)C(=C(O5)C6=CC(=C(C=C6)O)O)OC7C(C(C(C(O7)C)O)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O

Synonyms

kunzeagin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Kunzeagin A with structurally analogous compounds, focusing on their sources, structural features, and biological activities.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Source Organism Structural Class Key Biological Activity Reference
This compound Kunzea ambigua (plant) Dimeric flavonol glycoside α-Glucosidase inhibition
Italipyrone Helichrysum stoechas (plant) Aromatic dimer (methylene-linked) Not explicitly reported
Helipyrone H. arenarium (plant) Aromatic dimer Antioxidant, antimicrobial
Gerberinol Diospyros kaki (plant) Dimeric phloroglucinol derivative Anti-inflammatory
Acylphloroglucinols Hypericum andinum (plant) Acylated phloroglucinol dimers Antiviral, cytotoxic

Structural Similarities and Differences

  • Methylene-Linked Dimers: this compound, italipyrone, and helipyrone share a methylene-bridged dimeric architecture. However, this compound is unique as a flavonol glycoside, whereas italipyrone and helipyrone lack glycosidic moieties .
  • Phloroglucinol Derivatives: Gerberinol and acylphloroglucinols from Hypericum species exhibit tricyclic frameworks but differ from this compound in their core monomeric units (phloroglucinol vs. flavonol) .

Functional and Ecological Context

  • However, direct comparative data on inhibitory potency (e.g., IC₅₀ values) are lacking in available literature .
  • Biosynthetic Origins: Unlike the plant-derived comparators, recent studies highlight marine algae-derived Streptomyces species (e.g., OUCMDZ-3434) as novel sources of structurally distinct α-glucosidase inhibitors, emphasizing ecological diversity in natural product discovery .

Limitations in Comparative Data

Standardized assays and shared datasets are needed to facilitate direct comparisons .

Q & A

Q. How can computational modeling enhance mechanistic studies of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to predict binding affinities and conformational stability. Validate in silico findings with mutagenesis assays (e.g., site-directed mutagenesis of target proteins) .

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